molecular formula C20H18FN5O2 B2371980 N-(3-fluorophenyl)-2-[4-oxo-1-(propan-2-yl)[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl]acetamide CAS No. 1261021-57-1

N-(3-fluorophenyl)-2-[4-oxo-1-(propan-2-yl)[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl]acetamide

Cat. No. B2371980
CAS RN: 1261021-57-1
M. Wt: 379.395
InChI Key: FWHIPSDLODUUCL-UHFFFAOYSA-N
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Description

N-(3-fluorophenyl)-2-[4-oxo-1-(propan-2-yl)[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl]acetamide is a useful research compound. Its molecular formula is C20H18FN5O2 and its molecular weight is 379.395. The purity is usually 95%.
BenchChem offers high-quality N-(3-fluorophenyl)-2-[4-oxo-1-(propan-2-yl)[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-fluorophenyl)-2-[4-oxo-1-(propan-2-yl)[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Diversified Synthesis

A study by An et al. (2017) discusses the diversified synthesis of 2-(4-oxo[1,2,3]triazolo[1,5-a]quinoxalin-5(4H)-yl)acetamide derivatives. This synthesis utilizes a Ugi four-component reaction and a copper-catalyzed tandem reaction, providing a method for creating complex fused tricyclic scaffolds from readily available materials (An et al., 2017).

Anticancer Activity

Reddy et al. (2015) designed and synthesized 1,2,4-triazolo[4,3-a]-quinoline derivatives for anticancer activity. They found that some compounds exhibited significant cytotoxicity against human neuroblastoma and colon carcinoma cell lines (Reddy et al., 2015).

Positive Inotropic Activity

Zhang et al. (2008) synthesized N-(4,5-dihydro-[1,2,4]triazolo[4,3-a]quinolin-7-yl)-2-(piperazin-1-yl)acetamide derivatives, showing positive inotropic activity in isolated rabbit heart preparations. Some compounds demonstrated more favorable activity than the standard drug milrinone (Zhang et al., 2008).

Antimicrobial Activity

El‐Hawash et al. (1999) synthesized various quinoxaline derivatives, including 1,2,4-triazolo[4,3-a]quinoxalines, and tested them for antimicrobial activity. Some compounds displayed promising antifungal activity (El‐Hawash et al., 1999).

Adenosine Receptor Antagonists and Antidepressants

Sarges et al. (1990) prepared a series of 4-amino[1,2,4]triazolo[4,3-a]quinoxalines, which showed potential as rapid-acting antidepressant agents and potent adenosine receptor antagonists (Sarges et al., 1990).

Monoamine Oxidase Inhibitors

Khattab et al. (2010) investigated the monoamine oxidase (MAO) inhibitory property of certain quinoxaline-based derivatives. Some compounds demonstrated competitive inhibition with MAO-A selectivity (Khattab et al., 2010).

properties

IUPAC Name

N-(3-fluorophenyl)-2-(4-oxo-1-propan-2-yl-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FN5O2/c1-12(2)18-23-24-19-20(28)25(15-8-3-4-9-16(15)26(18)19)11-17(27)22-14-7-5-6-13(21)10-14/h3-10,12H,11H2,1-2H3,(H,22,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWHIPSDLODUUCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN=C2N1C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC(=CC=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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